4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide
Overview
Description
This compound is a complex organic molecule that contains a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridazine rings . It also has a dichlorophenyl group, which suggests that it might have some biological activity, as dichlorophenyl groups are found in a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography . These compounds often form hydrogen bonds that stabilize their structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the dichlorophenyl group might make the compound more lipophilic .Mechanism of Action
Target of Action
The primary target of Oprea1_246913 is the Estrogen Receptor (ER) . In the context of ER-positive, human epidermal growth factor receptor 2-negative (HER2–) metastatic breast cancer (BC), Oprea1_246913, also referred to as palazestrant (OP-1250), has shown promising results .
Mode of Action
Oprea1_246913 acts as a complete ER antagonist (CERAN) and selective ER degrader (SERD) . It binds to the ligand-binding domain of ER, effectively blocking ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .
Biochemical Pathways
The compound’s action affects the ER pathway, leading to the suppression of ER-driven transcriptional activity . This results in the inhibition of cell proliferation in ER-positive cancer cells .
Result of Action
The action of Oprea1_246913 leads to significant tumor shrinkage in ER-positive cancer models . It has shown efficacy in both wild-type and mutant forms of ER, making it a potential therapeutic agent for ER-positive cancers .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,N-diethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N4O/c1-3-31(4-2)25(32)17-11-9-16(10-12-17)23-19-7-5-6-8-20(19)24(30-29-23)28-18-13-14-21(26)22(27)15-18/h5-15H,3-4H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEQXAGPVULPLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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